

N-Benzyloxy Naratriptan-d3 molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Benzyloxy Naratriptan-d3

Cat. No.: B589281

[Get Quote](#)

An In-Depth Technical Guide to N-Benzyloxy Naratriptan-d3

This technical guide provides a comprehensive overview of **N-Benzyloxy Naratriptan-d3**, including its molecular properties, and discusses the relevant context of its parent compound, Naratriptan. This document is intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

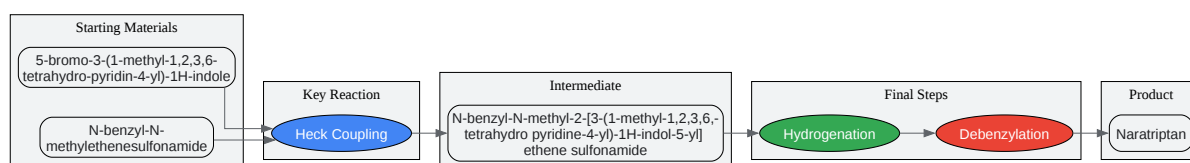
N-Benzyloxy Naratriptan-d3 is a deuterated and N-benzyloxy protected form of Naratriptan. Below is a summary of its key molecular data.

Property	Value
Molecular Formula	C ₂₄ H ₂₈ D ₃ N ₃ O ₂ S
Molecular Weight	428.61 g/mol
CAS Number	1794937-02-2
Synonyms	N-Methyl-3-(1-methyl-4-piperidiny)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide-d3

Synthesis of Naratriptan via N-Benzyloxy Intermediate

The synthesis of Naratriptan can be achieved through various routes, with some methods employing an N-benzyl protecting group, which is relevant to N-Benzyloxy Naratriptan. A general synthetic strategy involves the formation of the indole core, followed by the addition of the ethanesulfonamide and methylpiperidinyl side chains. The N-benzyl group serves as a protecting group for the indole nitrogen during these synthetic steps and is later removed.

One reported synthesis involves the reaction of N-benzyl-N-methylethanesulfonamide with a bromo-indole derivative under Heck coupling conditions.[1][2] This is followed by hydrogenation and debenzylation to yield Naratriptan.[1] The use of deuterated reagents at the appropriate step would lead to the **N-Benzyloxy Naratriptan-d3** analogue.



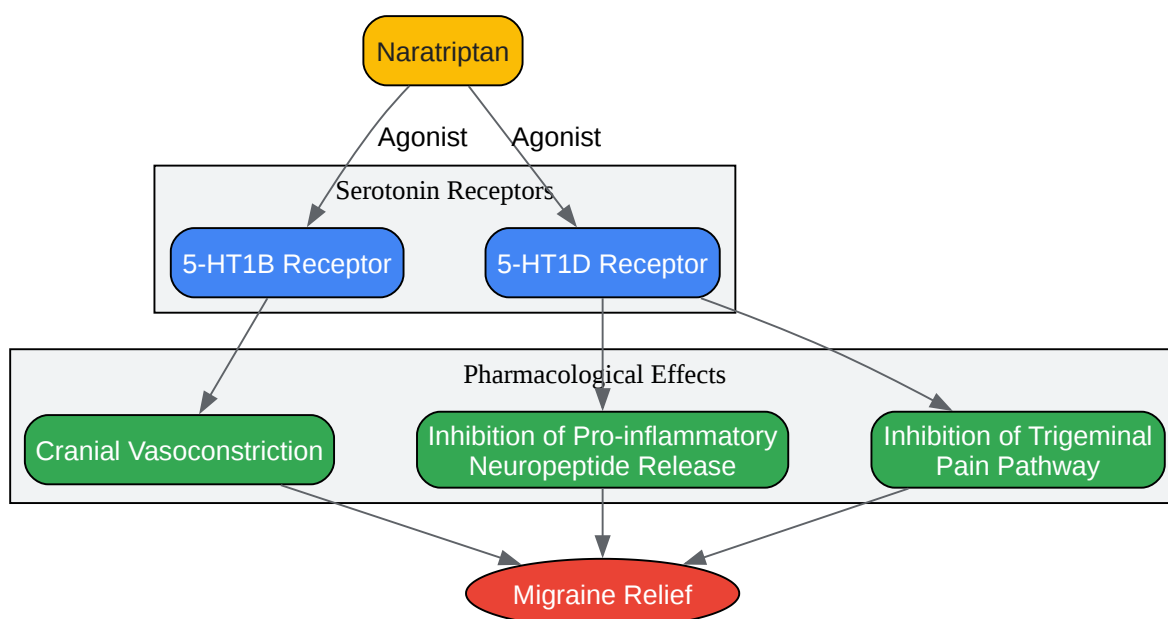
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of Naratriptan.

Pharmacological Context: Mechanism of Action of Naratriptan

N-Benzyloxy Naratriptan-d3 is primarily of interest in the context of the pharmacological activity of Naratriptan. Naratriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3][4][5][6][7] Its therapeutic effect in the treatment of migraine headaches is attributed to three primary pharmacological actions:[3][5][6][7]

- **Cranial Vasoconstriction:** Naratriptan causes the constriction of dilated intracranial blood vessels by acting on 5-HT_{1B} receptors located on the smooth muscle of these vessels.[3][7][8]
- **Inhibition of Neuropeptide Release:** It acts on presynaptic 5-HT_{1D} receptors on trigeminal nerve endings to block the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4][8]
- **Inhibition of Pain Signal Transmission:** Naratriptan can inhibit the excitability of neurons in the trigeminal nucleus within the brainstem, which is a key relay center for migraine pain.[3][6]



[Click to download full resolution via product page](#)

Signaling pathway for Naratriptan's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis of **N-Benzylloxy Naratriptan-d3** are proprietary and not publicly available. However, a general procedure based on related syntheses would involve the following key steps.

General Protocol for Heck Coupling:

- To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole and N-benzyl-N-methylethanesulfonamide in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Palladium acetate) and a phosphine ligand (e.g., tri-p-tolyl phosphine).
- Add a base (e.g., triethylamine) to the mixture.
- Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
- After completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent and purify using column chromatography.

General Protocol for Hydrogenation and Debenzylation:

- Dissolve the product from the Heck coupling in a suitable solvent (e.g., methanol or ethanol).
- Add a hydrogenation catalyst (e.g., Palladium on carbon).
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the debenzylated product, Naratriptan.

Note: The introduction of the deuterium atoms to produce the d3 analogue would involve the use of a deuterated starting material, such as a deuterated methylating agent, at the appropriate synthetic step.

Application in Research

N-Benzyloxy Naratriptan-d3, as a stable isotope-labeled compound, is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[9] The deuterium labeling allows for its differentiation from the unlabeled Naratriptan in mass spectrometry-based assays, enabling precise quantification in biological matrices. This is crucial for therapeutic drug monitoring and metabolic research.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. naratriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. PathWhiz [pathbank.org]
- 8. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [N-Benzyloxy Naratriptan-d3 molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589281#n-benzyloxy-naratriptan-d3-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com